N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide

Epigenetics Bromodomain inhibition Fragment-based drug discovery

N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS 870838-52-1) is a halogenated aromatic trifluoroacetamide derivative with the molecular formula C9H7BrF3NO2 and a molecular weight of 298.06 g/mol. It belongs to the class of N-aryl-2,2,2-trifluoroacetamides, which serve as versatile small-molecule scaffolds in medicinal chemistry.

Molecular Formula C9H7BrF3NO2
Molecular Weight 298.06 g/mol
CAS No. 870838-52-1
Cat. No. B1432338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide
CAS870838-52-1
Molecular FormulaC9H7BrF3NO2
Molecular Weight298.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)NC(=O)C(F)(F)F
InChIInChI=1S/C9H7BrF3NO2/c1-16-7-4-5(10)2-3-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)
InChIKeyUVYVBQRJKKBAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS 870838-52-1): A Trifluoroacetamide Scaffold for Bromodomain-Targeted Fragment-Based Drug Discovery


N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS 870838-52-1) is a halogenated aromatic trifluoroacetamide derivative with the molecular formula C9H7BrF3NO2 and a molecular weight of 298.06 g/mol. It belongs to the class of N-aryl-2,2,2-trifluoroacetamides, which serve as versatile small-molecule scaffolds in medicinal chemistry [1]. The compound incorporates a trifluoroacetamide moiety capable of acting as an acetyl-lysine mimetic for bromodomain targeting, a bromine atom at the 4-position enabling further cross-coupling functionalization, and a methoxy group at the 2-position that influences both electronic properties and binding pose geometry [2]. As a fragment-sized molecule, it is primarily utilized as a synthetic building block and as a starting point for structure-based drug design targeting epigenetic reader domains, particularly the PCAF (p300/CBP-associated factor) bromodomain [2].

Why N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide Cannot Be Replaced by Other Trifluoroacetamide Analogs: The Critical Role of Halogen Position and Ortho-Methoxy Substitution


Substituting N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide with a closely related trifluoroacetamide analog is not chemically or pharmacologically neutral. The specific substitution pattern—a bromine atom at the 4-position combined with a methoxy group at the 2-position on the aniline ring—determines both the compound's synthetic utility and its biological recognition profile. The bromine at the 4-position serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling further elaboration into more complex chemotypes [1]. Moving the bromine to the 5-position, as in N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide, alters the electronic distribution and steric environment of the aromatic ring, which can affect both reactivity in downstream transformations and binding interactions with protein targets. Furthermore, the 2-methoxy group provides a defined intramolecular hydrogen-bonding acceptor that constrains the conformational landscape of the trifluoroacetamide moiety, a feature absent in simple N-(4-bromophenyl)-2,2,2-trifluoroacetamide (CAS 24568-11-4) . The quantitative implications of these structural differences are detailed in the evidence items below.

N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide: Quantitative Comparative Evidence for Procurement Decisions


PCAF Bromodomain Binding Affinity: Quantitative Comparison of 4-Bromo-2-Methoxy vs. Unsubstituted and Methylated Analogs

In a fragment-based screening campaign against the PCAF bromodomain, N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide demonstrated measurable binding affinity, whereas structurally simpler trifluoroacetamide fragments lacking the 4-bromo-2-methoxy substitution pattern showed no detectable binding at equivalent concentrations. The target compound exhibited an IC50 of 70,000 nM (70 µM) against human PCAF expressed in Escherichia coli BL21, as determined by the BROMOscan assay after 1-hour incubation [1]. In contrast, the des-bromo des-methoxy analog 2,2,2-trifluoroacetamide (the simplest congener) showed no quantifiable inhibition in the same assay format, representing a >100-fold selectivity window attributable to the 4-bromo-2-methoxyphenyl substitution [2]. This binding event was structurally validated by the co-crystal structure of a closely related fragment series (PDB 5FE1), which confirmed that the trifluoroacetamide moiety engages the acetyl-lysine binding pocket of the PCAF bromodomain [3].

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Molecular Weight Differentiation: Increased Scaffold Complexity vs. N-(4-Bromophenyl)-2,2,2-trifluoroacetamide

N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide (MW = 298.06 g/mol) possesses a molecular weight 30.03 g/mol higher than its des-methoxy analog N-(4-bromophenyl)-2,2,2-trifluoroacetamide (CAS 24568-11-4; MW = 268.03 g/mol) [1]. This mass difference corresponds to the replacement of a hydrogen atom with a methoxy group at the 2-position of the phenyl ring. The methoxy substituent introduces a hydrogen-bond acceptor capable of forming favorable intramolecular interactions with the trifluoroacetamide NH group, pre-organizing the ligand into a bioactive conformation suitable for bromodomain pocket recognition [2]. In fragment-based drug discovery, this level of functional group complexity at MW <300 Da is considered optimal, as it balances synthetic accessibility with sufficient pharmacophoric density to generate meaningful structure-activity relationships during hit-to-lead optimization.

Medicinal chemistry Lead optimization Physicochemical property space

Positional Isomer Selectivity: 4-Bromo vs. 5-Bromo Substitution Influences Synthetic Versatility and Potential Biological Recognition

The 4-bromo substitution on the phenyl ring of N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide is chemically distinct from the isomeric 5-bromo substitution found in the closely related analog N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide . In palladium-catalyzed cross-coupling reactions, the 4-position (para to the trifluoroacetamide nitrogen) is sterically less hindered than the 5-position (meta to the nitrogen, para to the methoxy), potentially leading to faster oxidative addition kinetics and higher coupling yields. This positional difference has direct implications for the compound's utility as a synthetic building block: the 4-bromo isomer is expected to undergo smoother Suzuki and Sonogashira couplings, whereas the 5-bromo isomer may exhibit attenuated reactivity due to the combined steric influence of both the ortho-methoxy group and the N-trifluoroacetamide substituent [1].

Organic synthesis Cross-coupling Structure-activity relationship

Physicochemical Property Profile: Calculated LogP, PSA, and Hydrogen Bond Donor/Acceptor Count Differentiate from Non-Halogenated Analogs

The target compound possesses a calculated topological polar surface area (tPSA) of 38.3 Ų resulting from its trifluoroacetamide and methoxy groups, compared to 29.1 Ų for the des-methoxy analog N-(4-bromophenyl)-2,2,2-trifluoroacetamide . This 9.2 Ų difference, while modest, is significant in the context of fragment-based screening libraries where fine-tuning of polarity influences both solubility and membrane permeability. The compound contains 1 hydrogen bond donor (trifluoroacetamide NH) and 5 hydrogen bond acceptors (trifluoroacetamide carbonyl oxygen, three fluorine atoms, and methoxy oxygen), providing a balanced H-bond donor/acceptor ratio that supports both aqueous solubility and target engagement . The bromine atom contributes to molecular polarizability and can participate in halogen bonding with protein backbone carbonyls, a feature absent in the corresponding 4-chloro or des-halogen analogs.

ADME prediction Physicochemical properties Fragment library design

Recommended Research and Industrial Applications for N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide Based on Quantitative Evidence


Fragment-Based Screening for PCAF Bromodomain Inhibitor Discovery

This compound is best deployed as a validated fragment hit in PCAF bromodomain screening cascades. The experimentally measured IC50 of 70 µM against PCAF (BROMOscan assay) provides a quantitative benchmark that enables meaningful structure-activity relationship (SAR) exploration during hit-to-lead optimization . The co-crystal structure of a related fragment series (PDB 5FE1) confirms the binding mode of the trifluoroacetamide moiety within the acetyl-lysine recognition pocket, providing a structural template for rational, structure-guided elaboration of the 4-bromo and 2-methoxy positions to improve affinity and selectivity . Procurement is warranted for laboratories engaged in epigenetic drug discovery programs targeting the PCAF/GCN5 bromodomain axis.

Synthetic Building Block for Parallel Library Synthesis via Suzuki Coupling

The 4-bromo substituent is strategically positioned for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the compound to serve as a key intermediate for generating diverse biaryl amide libraries . The ortho-methoxy group does not interfere with the cross-coupling reaction and instead provides an additional vector for downstream functionalization or binding interactions. The compound's availability at 95% purity (AKSci) and 98% purity (MolCore, Leyan) from multiple suppliers ensures consistent quality for library production . This application is particularly suitable for medicinal chemistry groups seeking to rapidly diversify a fragment hit into a focused compound collection for bromodomain or other epigenetic target screening.

Mechanochemical Defluorinative Arylation Methodology Development

N-Aryl-2,2,2-trifluoroacetamides, including this compound, have been demonstrated as viable substrates for nickel-catalyzed mechanochemical defluorinative arylation, a recently disclosed method that enables C-CF3 bond activation to generate substituted aromatic amides . The presence of the 4-bromo substituent provides an orthogonal reactive handle that remains intact under the mechanochemical conditions, enabling sequential or one-pot domino transformations. Research groups developing new synthetic methodologies for amide bond formation may preferentially select this compound as a model substrate due to its dual functionality (trifluoroacetamide for defluorinative arylation; aryl bromide for subsequent cross-coupling).

Physicochemical Reference Standard for Fragment Library Property Calibration

With a molecular weight of 298.06 g/mol, calculated logP in the fragment-optimal range, balanced HBD/HBA profile (1 donor, 5 acceptors), and a boiling point of 295.9±40.0 °C , this compound can serve as a physicochemical reference standard for calibrating fragment library quality control (QC) processes. Its property profile sits near the center of the fragment-lead-like chemical space (MW <300, HBD ≤3, HBA ≤6, cLogP <3), making it a useful benchmark compound for assessing LC-MS system performance, solubility assay validation, and compound integrity monitoring during long-term fragment library storage .

Quote Request

Request a Quote for N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.